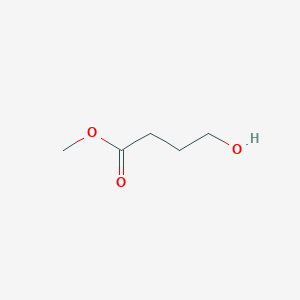

4-hydroxybutanoate de méthyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Methyl 4-hydroxybutanoate and its derivatives involves several methods, including three-component reactions, enzymatic synthesis, and ring-opening reactions. For instance, Gein et al. (2010) explored the reactions of methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate, leading to various hydroxy-pyrrol-2-ones (Gein, Kasimova, Aliev, & Vakhrin, 2010). Similarly, Smirnov et al. (2007) suggested a two-step enzymatic synthesis process for 4-hydroxyisoleucine, demonstrating the potential for biosynthesis (Smirnov, Samsonova, Novikova, Matrosov, Rushkevich, Kodera, Ogawa, Yamanaka, & Shimizu, 2007).

Molecular Structure Analysis

The molecular structure of Methyl 4-hydroxybutanoate and related compounds has been elucidated through various analytical techniques. For example, the structure of some reaction products was confirmed via X-ray analysis, providing insight into the molecular configuration of these compounds (Gein et al., 2010).

Chemical Reactions and Properties

Studies have explored the chemical reactions involving Methyl 4-hydroxybutanoate, including its role in intramolecular Prins cyclisations and reactions with hydrogen and hydroxyl radicals. Elsworth and Willis (2008) highlighted its utility in synthesizing bicyclic oxygen heterocycles (Elsworth & Willis, 2008). Additionally, Zhang, Chen, and Zhang (2015) investigated the kinetics of its reactions with radicals, contributing to the understanding of its chemical behavior (Zhang, Chen, & Zhang, 2015).

Applications De Recherche Scientifique

Toxicologie analytique

“4-hydroxybutanoate de méthyle” a été étudié comme marqueur potentiel pour la consommation simultanée de GHB/GBL et d'alcool . Une méthode de spectrométrie de masse à triple quadripôle en chromatographie liquide a été développée et validée pour déterminer quantitativement le this compound et d'éthyle dans les boissons alcoolisées . Cela pourrait être utile dans les enquêtes médico-légales pour prouver une administration exogène de GHB/GBL .

Recherche chimique

“this compound” est utilisé en recherche chimique en raison de ses propriétés. Il est souvent utilisé comme réactif ou comme élément de base dans la synthèse de molécules plus complexes .

Recherche pharmaceutique

“this compound” peut être utilisé en recherche pharmaceutique. Ses propriétés peuvent être exploitées pour développer de nouveaux médicaments ou améliorer la synthèse de médicaments existants .

Industrie alimentaire et des boissons

“this compound” peut être utilisé dans l'industrie alimentaire et des boissons comme agent aromatisant en raison de son odeur fruitée .

Industrie cosmétique

“this compound” peut être utilisé dans l'industrie cosmétique. Il peut être utilisé dans la formulation de parfums et d'autres produits cosmétiques en raison de son odeur agréable .

Biotechnologie

“this compound” peut être utilisé en biotechnologie. Il peut être utilisé dans la production de biocarburants et d'autres bioproduits .

Mécanisme D'action

Target of Action

Methyl 4-hydroxybutanoate, also known as γ-hydroxybutyric acid (GHB), is a naturally occurring neurotransmitter and a depressant drug . It primarily targets the GHB receptor and is a weak agonist at the GABA B receptor .

Mode of Action

The compound interacts with its targets by acting as a precursor to GABA, glutamate, and glycine in certain brain areas . This interaction results in changes in the neurotransmission processes, influencing the activity of the central nervous system .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-hydroxybutanoate are primarily those involving the synthesis and metabolism of the neurotransmitters GABA, glutamate, and glycine . The downstream effects of these pathways include the regulation of mood, sleep, and other central nervous system functions .

Pharmacokinetics

It is known that the compound is rapidly absorbed and has high systemic clearance . Its oral bioavailability is approximately 23% .

Result of Action

The molecular and cellular effects of Methyl 4-hydroxybutanoate’s action include changes in neurotransmitter levels and activity, which can influence mood, sleep, and other central nervous system functions . In a medical setting, it has been used as a general anesthetic and as a treatment for conditions such as cataplexy, narcolepsy, and alcoholism .

Safety and Hazards

Orientations Futures

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

Propriétés

IUPAC Name |

methyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYVXCGKMCYNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239021 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

925-57-5 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

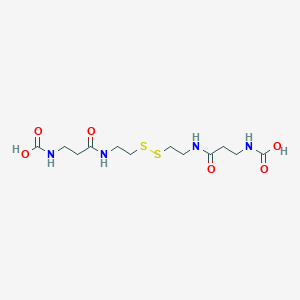

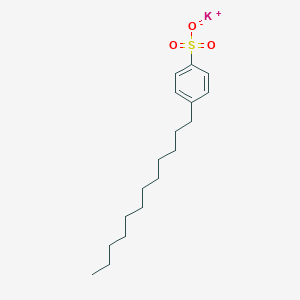

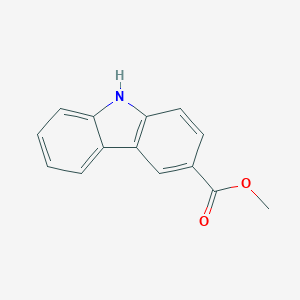

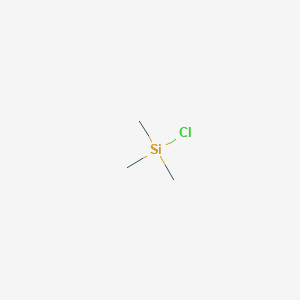

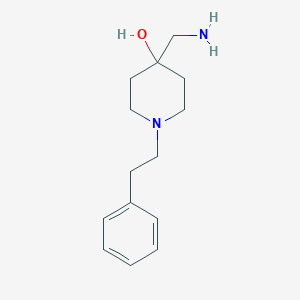

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)